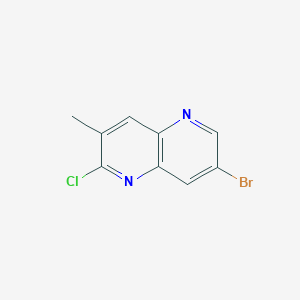

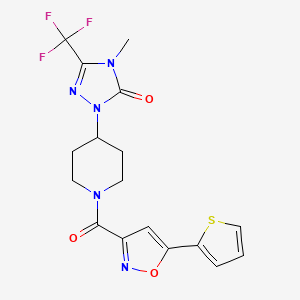

7-Bromo-2-chloro-3-methyl-1,5-naphthyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Antimalarial Activity

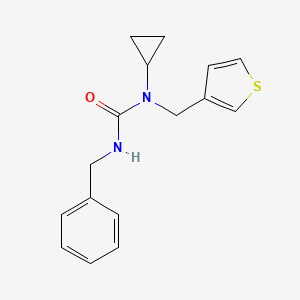

One significant area of application for derivatives of 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine is in the development of potential antimalarial drugs. Research by Barlin and Tan (1985) explored a series of N4-substituted 7-bromo-1,5-naphthyridin-4-amines, showing notable antimalarial activity in mouse models infected with Plasmodium vinckei vinckei (Barlin & Tan, 1985).

Gastric H+,K+-ATPase Inhibition

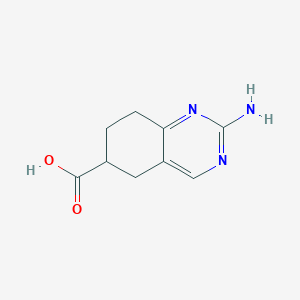

Another research domain involves the exploration of this compound derivatives for their potential to inhibit gastric H+,K+-ATPase, an enzyme pivotal in acid secretion. However, the compounds studied by Björk et al. (1996) demonstrated insufficient inhibitory potency to be considered pharmacologically relevant (Björk et al., 1996).

HIV-1 Integrase Inhibition

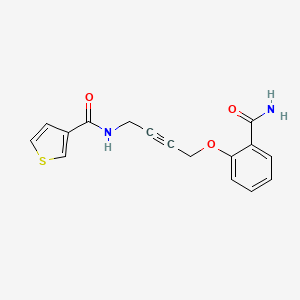

In the realm of antiviral research, derivatives of this compound have been examined for their efficacy in inhibiting HIV-1 integrase, an enzyme crucial for the viral replication cycle. Zhuang et al. (2003) synthesized compounds that not only inhibited the strand transfer step of the integration process catalyzed by integrase but also showed significant reduction in HIV-1 infection spread in cell culture, without exhibiting cytotoxicity (Zhuang et al., 2003).

Efflux Pump Inhibition in Bacteria

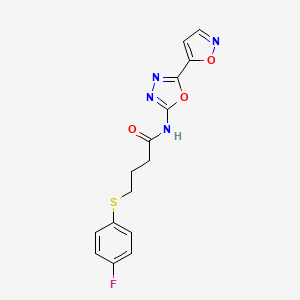

Research into combating antibiotic resistance has led to the investigation of naphthyridine derivatives as potential inhibitors of efflux pumps in bacteria. Oliveira-Tintino et al. (2020) studied a series of 1,8-naphthyridine sulfonamides against strains of Staphylococcus aureus carrying TetK and MrsA efflux pumps, finding these derivatives to potentially inhibit efflux-mediated drug resistance (Oliveira-Tintino et al., 2020).

Properties

IUPAC Name |

7-bromo-2-chloro-3-methyl-1,5-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c1-5-2-7-8(13-9(5)11)3-6(10)4-12-7/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXFJVVQIHRMJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=N2)Br)N=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

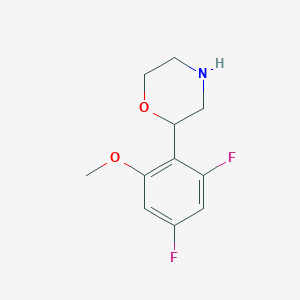

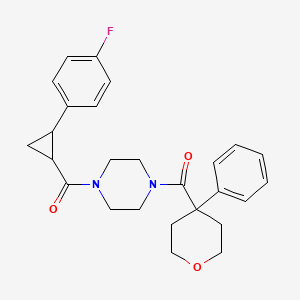

![4-(4-Chlorophenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2721723.png)

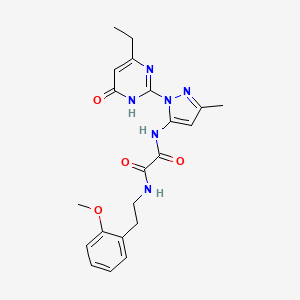

![N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2721726.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2721729.png)

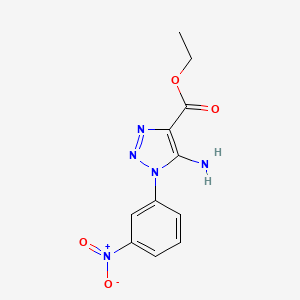

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2721742.png)

![3-[(1Z)-(methoxyimino)methyl]-1-phenylthiourea](/img/structure/B2721743.png)